2-[(2E)-2-(2,4-diethoxybenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine
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Overview
Description
2-[(2E)-2-[(2,4-Diethoxyphenyl)methylidene]hydrazin-1-yl]-4,6-bis(piperidin-1-yl)-1,3,5-triazine is a complex organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by its unique structure, which includes a hydrazone linkage and piperidine substituents, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-[(2,4-Diethoxyphenyl)methylidene]hydrazin-1-yl]-4,6-bis(piperidin-1-yl)-1,3,5-triazine typically involves a multi-step process. One common method is the condensation reaction between 2,4-diethoxybenzaldehyde and hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4,6-dichloro-1,3,5-triazine in the presence of piperidine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-[(2,4-Diethoxyphenyl)methylidene]hydrazin-1-yl]-4,6-bis(piperidin-1-yl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, particularly at the chlorine atoms if present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the triazine ring.
Scientific Research Applications
2-[(2E)-2-[(2,4-Diethoxyphenyl)methylidene]hydrazin-1-yl]-4,6-bis(piperidin-1-yl)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-[(2,4-Diethoxyphenyl)methylidene]hydrazin-1-yl]-4,6-bis(piperidin-1-yl)-1,3,5-triazine involves its interaction with specific molecular targets. The hydrazone linkage and triazine ring can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-[(4-Ethoxyphenyl)methylidene]hydrazin-1-yl]-4,6-bis(piperidin-1-yl)-1,3,5-triazine
- 2-[(2E)-2-[(2,4-Dimethoxyphenyl)methylidene]hydrazin-1-yl]-4,6-bis(piperidin-1-yl)-1,3,5-triazine
Uniqueness
The uniqueness of 2-[(2E)-2-[(2,4-Diethoxyphenyl)methylidene]hydrazin-1-yl]-4,6-bis(piperidin-1-yl)-1,3,5-triazine lies in its specific substitution pattern and the presence of both hydrazone and piperidine functionalities. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C24H35N7O2 |
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Molecular Weight |
453.6 g/mol |
IUPAC Name |
N-[(E)-(2,4-diethoxyphenyl)methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C24H35N7O2/c1-3-32-20-12-11-19(21(17-20)33-4-2)18-25-29-22-26-23(30-13-7-5-8-14-30)28-24(27-22)31-15-9-6-10-16-31/h11-12,17-18H,3-10,13-16H2,1-2H3,(H,26,27,28,29)/b25-18+ |
InChI Key |
KVNACUFQHFUSRD-XIEYBQDHSA-N |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C=N/NC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4)OCC |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=NNC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4)OCC |
Origin of Product |
United States |
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